2-(1-Aminoethyl)-4-chloro-3,5-dimethylphenol
Description
4-Chloro-3,5-dimethylphenol (PCMX), CAS 88-04-0, is a chlorinated phenolic compound widely used as a broad-spectrum antimicrobial agent. Its molecular formula is C₈H₉ClO, with a molecular weight of 156.61 g/mol . Structurally, it features a phenol ring substituted with two methyl groups at positions 3 and 5 and a chlorine atom at position 4, enhancing its lipid solubility and antimicrobial efficacy .
PCMX is employed as a topical antiseptic, disinfectant, and preservative in pharmaceuticals, cosmetics, and industrial applications . Studies demonstrate its effectiveness against pathogens such as Clostridium perfringens, Staphylococcus aureus, and Escherichia coli by disrupting bacterial cell membranes and genetic material . However, it is classified as hazardous due to acute oral toxicity (Category 4), skin irritation (Category 2), and long-term aquatic toxicity .
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-(1-aminoethyl)-4-chloro-3,5-dimethylphenol |
InChI |
InChI=1S/C10H14ClNO/c1-5-4-8(13)9(7(3)12)6(2)10(5)11/h4,7,13H,12H2,1-3H3 |
InChI Key |
XPUILYZPAYGOTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)C(C)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-4-chloro-3,5-dimethylphenol typically involves multiple steps. One common method includes the alkylation of 4-chloro-3,5-dimethylphenol with an appropriate aminoethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminoethyl)-4-chloro-3,5-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The chloro substituent can be replaced by other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
2-(1-Aminoethyl)-4-chloro-3,5-dimethylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)-4-chloro-3,5-dimethylphenol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the chloro and methyl groups can influence the compound’s hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparisons
The antimicrobial activity and toxicity of PCMX are influenced by its substitution pattern. Below is a comparison with structurally related chlorophenols:
Key Observations :
- Methyl Groups: The dual methyl groups in PCMX increase its lipophilicity compared to 4-chloro-3-methylphenol and 4-chlorophenol, enhancing membrane penetration and antimicrobial potency .
- Chlorine Position : Para-substituted chlorine (position 4) is critical for activity across all compounds, but additional methyl groups in PCMX reduce volatility and improve stability .
Antimicrobial Efficacy
PCMX exhibits broader-spectrum activity than 4-chloro-3-methylphenol, particularly against spore-forming bacteria like C. perfringens . Its mechanism involves disrupting bacterial membranes and inhibiting enzyme systems, whereas simpler chlorophenols like 4-chlorophenol primarily act via protein denaturation, which is less effective against resistant strains.
Toxicity and Regulatory Status
- PCMX: Classified under OSHA Hazard Communication Standard (2012) for skin sensitization (Category 1) and aquatic toxicity. Not approved for biocidal products in the EU due to environmental persistence .
- 4-Chloro-3-methylphenol: Shares similar hazards but is less regulated in industrial settings .
Research Findings and Limitations
Critical Gaps in Evidence
For example:
- Comparative ecotoxicity data for similar chlorophenols are sparse, necessitating further research.
Contradictions in Data
Biological Activity
2-(1-Aminoethyl)-4-chloro-3,5-dimethylphenol, also known as a derivative of chlorinated phenolic compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily studied for its antimicrobial and anticancer properties, with various research efforts aimed at understanding its mechanisms of action and therapeutic applications.
Chemical Structure
The chemical structure of 2-(1-Aminoethyl)-4-chloro-3,5-dimethylphenol can be represented as follows:
This structure features a chloro group and two methyl groups on the phenolic ring, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that 2-(1-Aminoethyl)-4-chloro-3,5-dimethylphenol exhibits significant antimicrobial activity against various pathogens. Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
| Pathogen Type | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 14 | 16 µg/mL |
These results suggest a promising application in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Anticancer Activity
Further investigations into the anticancer properties of this compound have revealed its potential efficacy against various cancer cell lines. Notably, it has shown cytotoxic effects on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.
Case Study: Anticancer Mechanism
A study published in the Journal of Medicinal Chemistry explored the compound's ability to induce apoptosis in cancer cells. The findings indicated that treatment with 2-(1-Aminoethyl)-4-chloro-3,5-dimethylphenol led to:
- Increased expression of pro-apoptotic markers.
- Decreased levels of anti-apoptotic proteins.
- Induction of cell cycle arrest at the G2/M phase.
This suggests that the compound may act through a mechanism involving modulation of apoptotic signaling pathways.
Structure-Activity Relationship (SAR)
The biological activity of 2-(1-Aminoethyl)-4-chloro-3,5-dimethylphenol can be correlated with its structural features. Modifications to the amino or chloro groups significantly affect its potency:
- Amino Group Modification : Altering the amino group can enhance or reduce antimicrobial activity.
- Chloro Group Positioning : The position of the chloro substituent on the phenolic ring is crucial for maintaining activity against microbial pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
